molecular formula C22H25FN2O3 B7088071 N-benzyl-N-[(2-fluorophenyl)methyl]-2-(3-hydroxy-2-oxoazepan-1-yl)acetamide

N-benzyl-N-[(2-fluorophenyl)methyl]-2-(3-hydroxy-2-oxoazepan-1-yl)acetamide

Cat. No.: B7088071
M. Wt: 384.4 g/mol
InChI Key: QPWHFIDUWWZFRF-UHFFFAOYSA-N
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Description

N-benzyl-N-[(2-fluorophenyl)methyl]-2-(3-hydroxy-2-oxoazepan-1-yl)acetamide is a complex organic compound with potential applications in various fields of chemistry, biology, and medicine. This compound features a unique structure that includes a benzyl group, a fluorophenyl group, and an azepanone ring, making it an interesting subject for scientific research.

Properties

IUPAC Name

N-benzyl-N-[(2-fluorophenyl)methyl]-2-(3-hydroxy-2-oxoazepan-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25FN2O3/c23-19-11-5-4-10-18(19)15-25(14-17-8-2-1-3-9-17)21(27)16-24-13-7-6-12-20(26)22(24)28/h1-5,8-11,20,26H,6-7,12-16H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPWHFIDUWWZFRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(=O)C(C1)O)CC(=O)N(CC2=CC=CC=C2)CC3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N-[(2-fluorophenyl)methyl]-2-(3-hydroxy-2-oxoazepan-1-yl)acetamide typically involves multiple steps, including the formation of the azepanone ring and the introduction of the benzyl and fluorophenyl groups. Common synthetic routes may involve:

    Formation of the Azepanone Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Benzyl Group: Benzylation reactions using benzyl halides in the presence of a base.

    Introduction of the Fluorophenyl Group: This can be done through nucleophilic substitution reactions using fluorophenyl halides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N-[(2-fluorophenyl)methyl]-2-(3-hydroxy-2-oxoazepan-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halides (e.g., fluorophenyl halides) and bases (e.g., sodium hydroxide) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-benzyl-N-[(2-fluorophenyl)methyl]-2-(3-hydroxy-2-oxoazepan-1-yl)acetamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or antiviral properties.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a precursor for industrial chemicals.

Mechanism of Action

The mechanism of action of N-benzyl-N-[(2-fluorophenyl)methyl]-2-(3-hydroxy-2-oxoazepan-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-N-[(2-chlorophenyl)methyl]-2-(3-hydroxy-2-oxoazepan-1-yl)acetamide
  • N-benzyl-N-[(2-bromophenyl)methyl]-2-(3-hydroxy-2-oxoazepan-1-yl)acetamide
  • N-benzyl-N-[(2-iodophenyl)methyl]-2-(3-hydroxy-2-oxoazepan-1-yl)acetamide

Uniqueness

N-benzyl-N-[(2-fluorophenyl)methyl]-2-(3-hydroxy-2-oxoazepan-1-yl)acetamide is unique due to the presence of the fluorophenyl group, which can impart distinct chemical and biological properties compared to its chloro, bromo, and iodo analogs. The fluorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and development.

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